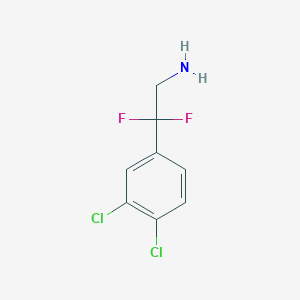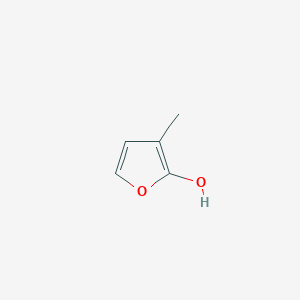
3-Methylfuran-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylfuran-2-ol is a chemical compound belonging to the furan family, characterized by a furan ring substituted with a hydroxyl group at the second position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylfuran-2-ol can be achieved through several methods. One common approach involves the reaction of furfural with methylmagnesium bromide, followed by hydrolysis to yield this compound. Another method includes the catalytic hydrogenation of 3-Methylfuran-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of biomass-derived furfural as a starting material. The process includes catalytic hydrogenation and subsequent functional group transformations to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylfuran-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 3-Methylfuran-2-carboxylic acid.
Reduction: 3-Methylfuran-2-methanol.
Substitution: Various alkyl and acyl derivatives.
Aplicaciones Científicas De Investigación
3-Methylfuran-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of flavoring agents and fragrances due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-Methylfuran-2-ol involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activities and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylfuran: Similar structure but lacks the hydroxyl group.
2,5-Dimethylfuran: Contains an additional methyl group at the fifth position.
Furfural: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
3-Methylfuran-2-ol is unique due to the presence of both a hydroxyl and a methyl group on the furan ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H6O2 |
|---|---|
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
3-methylfuran-2-ol |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |
Clave InChI |
XBQFNUDJBBFUHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


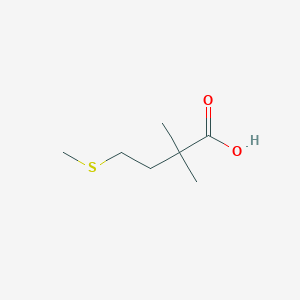
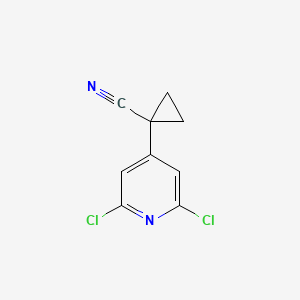
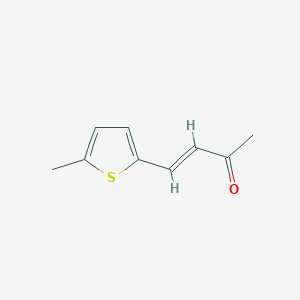
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
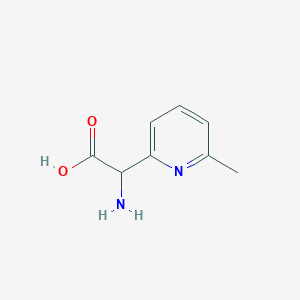

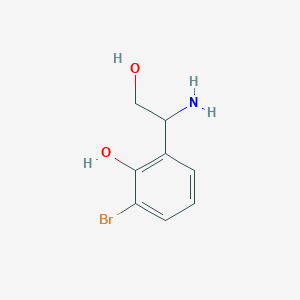
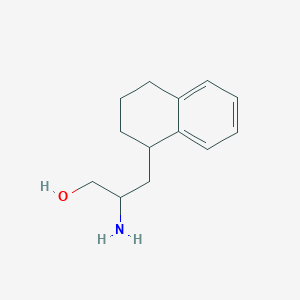

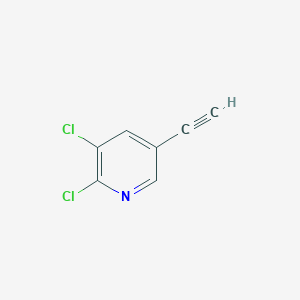
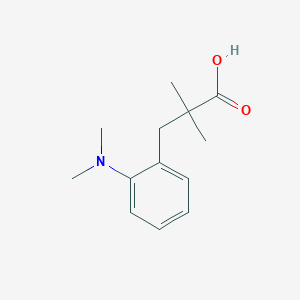
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)

